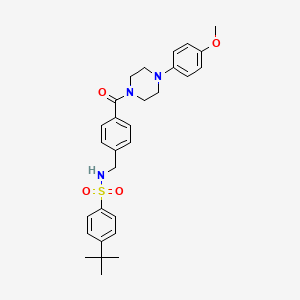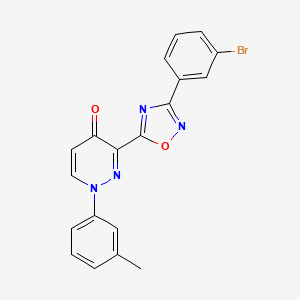
N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide, also known as AT-101, is a small molecule inhibitor that has been shown to have anticancer properties. AT-101 is a member of the oxadiazole family of compounds, which have been extensively studied due to their potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is thought to involve the inhibition of Bcl-2, a protein that plays a role in regulating apoptosis. By inhibiting Bcl-2, N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide may promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit cell proliferation, promote cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide is that it has been extensively studied in preclinical models, and has shown promising results in vitro and in vivo. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide. One area of interest is in combination therapy, where N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide could be used in combination with other chemotherapeutic agents to enhance their efficacy. Another area of interest is in exploring the potential of N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide as a radiosensitizer, where it could be used to enhance the effectiveness of radiation therapy. Finally, further studies are needed to determine the safety and efficacy of N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide in clinical trials.
Synthesemethoden
N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide can be synthesized through a multistep process that involves the reaction of m-tolyl hydrazine with ethyl acetoacetate to form the intermediate 3-(m-tolyl)-5-ethyl-4,5-dihydro-1,2,4-oxadiazole. This intermediate is then reacted with chloroacetyl chloride to form the final product, N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential as a cancer therapeutic. In vitro and in vivo studies have shown that N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide can induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and cisplatin.
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-3-2-4-9(7-8)10-15-12(18-16-10)11(17)14-6-5-13/h2-4,7H,5-6,13H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMJOFUZHBUYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-Methylimidazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2949972.png)
![N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2949974.png)


![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2949981.png)




![5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949986.png)

![4-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B2949988.png)
![3-(2-chlorobenzyl)-8-fluoro-5-(2-methylbenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2949992.png)